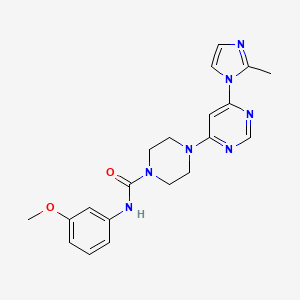

N-(3-methoxyphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Beschreibung

N-(3-methoxyphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core linked to a pyrimidine ring substituted with a 2-methylimidazole group and a 3-methoxyphenyl moiety. Its molecular formula is C₂₀H₂₂N₈O₂, with a molecular weight of 406.45 g/mol. The compound’s structure combines pharmacophoric elements common in kinase inhibitors and receptor modulators, including the imidazole-pyrimidine motif (for aromatic stacking interactions) and the piperazine-carboxamide scaffold (for solubility and hydrogen bonding) .

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-15-21-6-7-27(15)19-13-18(22-14-23-19)25-8-10-26(11-9-25)20(28)24-16-4-3-5-17(12-16)29-2/h3-7,12-14H,8-11H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIGNYWYTNINQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-methoxyphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Receptors : It is known to interact with various receptors involved in cellular signaling pathways.

- Enzymatic Inhibition : The compound may inhibit certain enzymes, which could lead to altered metabolic processes.

Anticancer Activity

Recent studies have demonstrated that N-(3-methoxyphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide exhibits promising anticancer activity.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 7.5 | Inhibits cell proliferation through cell cycle arrest |

| PC3 (Prostate) | 6.0 | Modulates androgen receptor signaling |

These findings indicate that the compound may serve as a potential lead in the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study utilized both in vitro and in vivo models to assess its efficacy and safety profile.

Study Design

- In Vitro Testing : Human cancer cell lines were treated with varying concentrations of the compound.

- In Vivo Testing : Animal models were used to evaluate tumor growth inhibition.

Results

The results indicated a significant reduction in tumor size in treated groups compared to controls, highlighting the compound's potential as an effective anticancer agent.

Research Findings

Several research articles have documented the biological activities of similar compounds, providing insights into structure-activity relationships (SAR) and mechanisms of action.

- A review highlighted the synthesis and therapeutic potential of pyrimidine derivatives, noting that modifications to the piperazine moiety can enhance biological activity .

- Another study focused on hybrid compounds containing imidazole and piperazine moieties, demonstrating their effectiveness against various cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine-Imidazole-Piperazine Derivatives

4-(6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

- Molecular Formula : C₂₀H₂₂N₈O₂

- Molecular Weight : 406.45 g/mol

- Key Differences : The phenyl group is substituted with a 4-methoxy group instead of 3-methoxy. This positional isomerism may alter binding affinity in target proteins due to steric or electronic effects. Synthesis routes involve coupling reactions similar to those in , using sodium periodate and ammonium hydroxide for oxidation steps .

N-(3-Chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

- Molecular Formula : C₁₇H₂₀ClN₅O₂

- Molecular Weight : 361.8 g/mol

- Key Differences: The pyrimidine ring has a 6-methoxy group instead of 6-(2-methylimidazol-1-yl), and the phenyl substituent is 3-chloro instead of 3-methoxy. Data on density, melting point, and bioactivity are unavailable .

Piperazine-Carboxamide Derivatives with Aryl Modifications

N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2)

- Molecular Formula : C₂₀H₂₀FN₅O₂

- Molecular Weight : 381.4 g/mol

- Key Differences: Replaces the imidazole-pyrimidine group with a 4-oxoquinazoline moiety. Reported melting point: 189.5–192.1 °C; yield: 52.2% .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Molecular Formula : C₁₃H₁₈ClN₃O

- Molecular Weight : 267.75 g/mol

- Key Differences : Simplified structure with an ethyl-piperazine group instead of pyrimidine-imidazole. The 4-chlorophenyl group increases hydrophobicity. Crystal structure analysis confirms a chair conformation for the piperazine ring, with bond lengths comparable to other carboxamides .

Structural and Functional Insights

Impact of Substituent Position

- 3-Methoxy vs. 4-Methoxy Phenyl : The 3-methoxy group in the target compound may enhance steric accessibility compared to the 4-methoxy isomer, influencing receptor binding kinetics .

- Imidazole-Pyrimidine vs. Methoxy-Pyrimidine : The imidazole moiety in the target compound provides additional hydrogen-bonding capacity, unlike the methoxy group in ’s analog, which relies on hydrophobic interactions .

Thermal and Spectral Properties

- Melting Points : Piperazine-carboxamides with electron-withdrawing groups (e.g., chlorine in A6: 189.8–191.4 °C) generally exhibit lower melting points than fluorinated analogs (e.g., A3: 196.5–197.8 °C) due to reduced crystallinity .

- NMR Data : All analogs in show similar ¹H/¹³C NMR profiles for the piperazine-carboxamide core, with shifts depending on aryl substituents (e.g., fluorine vs. chlorine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.